Fenoverine is a synthetic compound classified as a spasmolytic agent. It is primarily recognized for its effects on smooth muscle, particularly within the gastrointestinal tract. Fenoverine exerts its action by modulating intracellular calcium flow, leading to a "synchronizing" effect on smooth muscle activity. []
Fenoverine is synthesized from phenothiazine derivatives and piperazine, placing it within the category of phenothiazine-based medications. Its molecular formula is , and it has a molecular weight of approximately 362.46 g/mol . The compound's pharmacological classification includes antispasmodics, which are agents that relieve spasms of smooth muscle.
The synthesis of Fenoverine involves several key steps:
Industrial production typically employs optimized methods for efficiency and purity, ensuring compliance with pharmaceutical standards.
Fenoverine's molecular structure features a complex arrangement that includes a phenothiazine core, a piperazine ring, and a benzo[d][1,3]dioxole moiety. The structural representation can be summarized as follows:
The three-dimensional configuration plays a critical role in its interaction with biological systems.
Fenoverine undergoes various chemical reactions which include:
These reactions are critical in both synthetic chemistry and in understanding the stability and reactivity of Fenoverine.
Fenoverine acts primarily by modulating calcium ion influx in smooth muscle cells. Its mechanism involves:
This dual action contributes significantly to its therapeutic efficacy in treating gastrointestinal disorders.
Fenoverine exhibits several notable physical and chemical properties:
Analytical methods such as high-performance liquid chromatography (HPLC) have been validated for quantifying Fenoverine in pharmaceutical formulations, ensuring accurate dosing .
Fenoverine is primarily used in medical applications related to gastrointestinal health:
Recent studies have also explored its formulation into controlled-release tablets, enhancing patient compliance through improved drug delivery systems .
Fenoverine (C₂₆H₂₅N₃O₃S) is a synthetic antispasmodic agent characterized by a complex heterocyclic architecture. The molecule integrates three pharmacologically significant moieties:
The molecular mass is 459.56 g/mol (monoisotopic mass: 459.161663 g/mol), with a topological polar surface area of 70.6 Ų and calculated LogP of 4.2–4.3, indicating moderate lipophilicity [1] [5] [7]. X-ray crystallography confirms the absence of chiral centers, establishing fenoverine as a non-stereoselective molecule. The extended conformation of the acetyl-piperazine chain facilitates optimal receptor interactions, while the phenothiazine system adopts a slightly folded "butterfly" conformation typical of this heterocycle class [5].
Table 1: Atomic Composition and Key Physicochemical Properties of Fenoverine
Parameter | Value |
---|---|
Empirical Formula | C₂₆H₂₅N₃O₃S |
Carbon Content | 67.96% |
Hydrogen Content | 5.48% |
Nitrogen Content | 9.14% |
Sulfur Content | 6.98% |
Melting Point | 141.5 °C |
Density | 1.343 g/cm³ |
Calculated LogP | 4.2–4.3 |
Topological Polar Surface Area | 70.6 Ų |
Computational analyses reveal distinct electronic distributions:
The industrial synthesis of fenoverine follows a convergent two-step sequence:
Step 1: Synthesis of Chloroacetyl IntermediatePhenothiazine (199.3 g, 0.1 mol) undergoes Friedel-Crafts acylation in dry benzene using chloroacetyl chloride (136 g, 0.1 mol) with catalytic bromine. After 5 hours of reflux, 10-chloroacetylphenothiazine crystallizes from ethanol (yield: 242 g). Critical parameters include:
Step 2: Nucleophilic Displacement10-Chloroacetylphenothiazine (13.8 g, 0.05 mol) reacts with piperonylpiperazine (11.8 g, 0.05 mol) in dry toluene using pyridine (3.9 g, 0.05 mol) as acid scavenger. After 3 hours of reflux, crude fenoverine precipitates and is recrystallized from isopropyl ether, yielding 67% pure product (mp 141–142°C) [5].
Table 2: Synthetic Route Optimization Parameters
Reaction Parameter | Step 1 Conditions | Step 2 Conditions |
---|---|---|
Solvent | Anhydrous benzene | Dry toluene |
Catalyst | Bromine (catalytic) | Pyridine (equimolar) |
Temperature | Reflux (80–85°C) | Reflux (110–115°C) |
Time | 5 hours | 3 hours |
Key Purification | Ethanol recrystallization | Isopropyl ether recrystallization |
Yield | ~90% (intermediate) | 67% (final product) |
Modern modifications explore:
Reverse-phase HPLC remains the gold standard for fenoverine quantification:
For degradation studies, UPLC-MS/MS provides superior resolution:
Table 3: Comparative Analytical Performance of HPLC vs. UPLC Methods
Parameter | HPLC Method | UPLC Method |
---|---|---|
Separation Time | 12–15 minutes | <5 minutes |
Theoretical Plates | ~8,000 | >15,000 |
Sensitivity (LOD) | 10 ng/mL (plasma) | 1–5 ng/mL |
Applications | Quality control, stability testing | Degradant identification |
Fenoverine exhibits marked instability under oxidative and alkaline conditions:
Structural elucidation via 2D-NMR and high-resolution MSⁿ confirmed:
Table 4: Major Fenoverine Degradation Products and Characteristics
Degradant | Origin | Mass Shift | Key Structural Feature |
---|---|---|---|
FOD3 | Oxidation | +16 Da | Piperazine N-oxide |
FOD4 | Oxidation | +16 Da | Hydroxylated piperonyl ring |
FOD5 | Oxidation | +16 Da | Phenothiazine sulfoxide |
FAD1 | Alkaline hydrolysis | -18 Da | Lactone formation at linker |
FAD2 | Alkaline hydrolysis | +18 Da | Hydrated amide bond cleavage product |
Accelerated stability studies (65°C/75% RH) demonstrate excellent thermal stability in solid state but significant solution degradation at pH >8.0. This necessitates stringent pH control during formulation (optimum pH 4.5–6.5) [3] [4].
Compound Nomenclature
Table 5: Systematic and Alternative Nomenclature for Fenoverine
Nomenclature Type | Designation |
---|---|
IUPAC Name | 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(10H-phenothiazin-10-yl)ethan-1-one |
INN (International Nonproprietary Name) | Fenoverine |
CAS Registry Number | 37561-27-6 |
EINECS | 253-552-1 |
Synonyms | Spasmopriv; Fenoverina; Fénovérine; 10-((4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl)acetyl)-10H-phenothiazine |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7